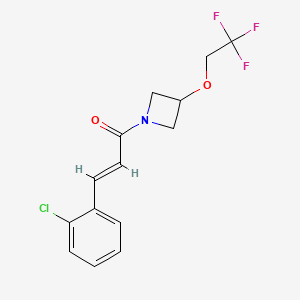

![molecular formula C12H11FO2 B2545800 Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate CAS No. 2374238-08-9](/img/structure/B2545800.png)

Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

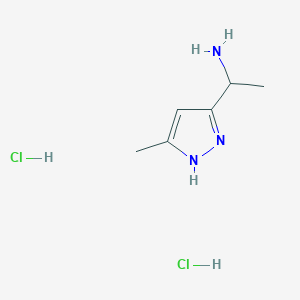

“Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate” is a chemical compound that belongs to the class of highly strained saturated bicyclic carbocycles known as Bicyclo [1.1.0]butanes (BCBs) . These compounds have garnered increasing attention in recent years due to their potential in various chemical applications .

Synthesis Analysis

The synthesis of BCBs like “Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate” often involves a diastereoselective process. This process includes the cycloaddition of BCBs with other compounds such as triazolinedione or nitrosoarenes . The subsequent cleavage of N – N or N – O bonds of cycloadducts provides cyclobutane derivatives .Molecular Structure Analysis

The molecular structure of BCBs is unique due to their high strain energy. This makes them among the most structurally compact cyclic molecules known . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems .Chemical Reactions Analysis

BCBs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo [1.1.1]pentanes . The inherent strain of the bicyclic scaffold often necessitates linear syntheses of specific BCB targets .Physical And Chemical Properties Analysis

The physical and chemical properties of BCBs like “Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate” are largely determined by their unique molecular structure. The high strain energy of these compounds contributes to their reactivity in chemical reactions .Applications De Recherche Scientifique

Strain Release Chemistry and Small Ring Synthesis

MFBC serves as an intermediate in “strain release” chemistry. Its inherent ring strain (approximately 66 kcal/mol) makes it valuable for synthesizing substituted four-membered rings and bicyclo[1.1.1]pentanes. Researchers utilize MFBC to create small ring building blocks, enabling the construction of complex molecular architectures .

Bioconjugation Processes

BCBs, including MFBC, exhibit chemoselectivity for cysteine alkylation under mild conditions. This property makes them useful tools for protein bioconjugation. For instance, BCB Ibrutinib has been employed in this context .

Bicyclo[1.1.1]pentane (BCP) Precursors

1,3-disubstituted BCBs like MFBC are attractive precursors to BCPs. BCPs are valuable motifs in drug design. A formal carbene insertion into the C1–C3 bond of MFBC leads to BCPs, expanding their synthetic utility .

Functionalized 1-Halo-3 …

MFBC derivatives can be halogenated, leading to highly functionalized compounds. This chemistry has broad substrate scope and tolerance, making it applicable to biologically relevant targets such as peptides, nucleosides, and pharmaceuticals .

Structurally Unique Compounds

MFBC’s bridging C(1)-C(3) bond and nitrogen atom at one bridgehead position make it structurally unique. Researchers explore its diverse chemistry, including reactions and transformations .

Orientations Futures

The future directions in the study and application of BCBs like “Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate” are promising. There is a resurgence of interest in strained carbocyclic species due to their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature . New approaches for preparing, functionalizing, and using BCBs in “strain-release” transformations have positioned BCBs to be powerful synthetic workhorses .

Propriétés

IUPAC Name |

methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c1-15-10(14)12-6-11(12,7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLXKMLYGQVWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC1(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

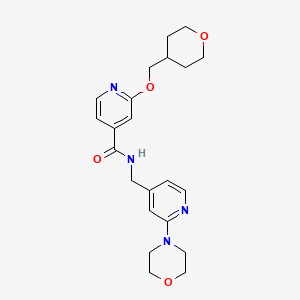

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2545720.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)

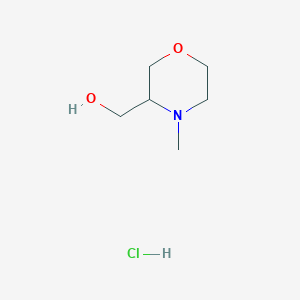

![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)

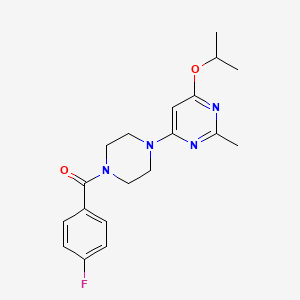

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)

![2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine](/img/structure/B2545738.png)